2-Amino-2'-deoxyadenosine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Amino-2’-deoxyadenosine (2’-amino dA) is adenosine deaminase (ADA) . ADA is an enzyme that converts adenosine and 2’-amino dA to inosine and 2’-amino dI, respectively . This enzyme plays a crucial role in purine metabolism .
Mode of Action
2’-Amino-2’-deoxyadenosine acts as an adenosine analog . It interacts with its target, ADA, by mimicking the natural substrate, adenosine
Biochemical Pathways
The biosynthesis of 2’-amino dA is initiated by a Nudix hydrolase , AdaJ, which catalyzes the hydrolysis of ATP . The ada gene cluster is essential for the biosynthesis of 2’-amino dA . Mutation of certain genes in this cluster results in the nonproduction of 2’-amino dA .
Result of Action
It is known to show bioactivity against rna-type virus infection
Biochemical Analysis
Biochemical Properties
2-Amino-2’-deoxyadenosine is an adenosine analog that plays a role in various biochemical reactions . It interacts with enzymes such as adenosine deaminase (ADA), which converts adenosine to inosine . The compound also interacts with a Nudix hydrolase, AdaJ, which initiates its biosynthesis by catalyzing the hydrolysis of ATP .
Cellular Effects
2-Amino-2’-deoxyadenosine has been shown to have bioactivity against RNA-type virus infection . It influences cell function by interacting with cellular enzymes and altering their activity
Molecular Mechanism
The molecular mechanism of 2-Amino-2’-deoxyadenosine involves its interaction with enzymes like ADA and AdaJ . It is converted to inosine by ADA, a process that is not very sensitive to the powerful ADA inhibitor pentostatin . AdaJ, on the other hand, initiates the biosynthesis of 2-Amino-2’-deoxyadenosine by catalyzing the hydrolysis of ATP .
Temporal Effects in Laboratory Settings
2-Amino-2’-deoxyadenosine is chemically stable and does not require special care during handling or shipment
Metabolic Pathways
2-Amino-2’-deoxyadenosine is involved in the purine metabolism pathway . It is converted to inosine by ADA, an enzyme that plays a key role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of 2-Amino-2’-deoxyadenosine involves a single gene cluster responsible for two independent pathways in Actinomadura sp. strain ATCC 39365 . The process is initiated by a Nudix hydrolase, AdaJ, which catalyzes the hydrolysis of ATP . Additionally, chemical synthesis methods have been developed, including the use of Escherichia coli overexpressing specific enzymes and gram-scale chemical synthesis .
Industrial Production Methods: Industrial production methods for 2-Amino-2’-deoxyadenosine are not extensively documented. the use of recombinant Escherichia coli strains and enzymatic pathways offers a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: Conversion to 2’-amino deoxyinosine by adenosine deaminase.
Substitution: Formation of N-trifluoroacetylated derivatives for RNA solid-phase synthesis.
Common Reagents and Conditions:
Oxidation: Adenosine deaminase (ADA) is commonly used for the deamination process.
Substitution: Trifluoroacetic anhydride is used for the formation of N-trifluoroacetylated derivatives.
Major Products:
Oxidation: 2’-Amino deoxyinosine.
Substitution: N-trifluoroacetylated 2’-amino-2’-deoxyadenosine.
Scientific Research Applications
2-Amino-2’-deoxyadenosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2’-Chloropentostatin: Another adenosine-derived nucleoside antibiotic coproduced by Actinomadura sp.
2’-Amino-2’-deoxyuridine: A pyrimidine nucleoside analog used in RNA synthesis.
Uniqueness: 2-Amino-2’-deoxyadenosine is unique due to its specific bioactivity against RNA-type virus infections and its role in forming hydrogen-bond networks in RNA structures . Its biosynthesis involves distinct enzymatic pathways that differentiate it from other nucleoside analogs .
Properties
IUPAC Name |
5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHIMIFXOBLFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963391 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-70-7 | |
Record name | NSC104303 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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